1-(2,6-Dichloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole
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Overview
Description
1-(2,6-Dichloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole is a synthetic organic compound characterized by its unique chemical structure, which includes a dichlorobenzyl group, an isothiocyanate group, and a dimethylpyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole typically involves multiple steps:
Formation of the Dichlorobenzyl Intermediate: The starting material, 2,6-dichlorobenzyl chloride, is reacted with a suitable nucleophile, such as sodium azide, to form 2,6-dichlorobenzyl azide.
Cyclization to Pyrazole: The azide intermediate undergoes a cyclization reaction with acetylacetone in the presence of a base, such as potassium carbonate, to form the pyrazole ring.
Introduction of the Isothiocyanate Group: The final step involves the reaction of the pyrazole intermediate with thiophosgene or a similar reagent to introduce the isothiocyanate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dichloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Cycloaddition Reactions: The isothiocyanate group can engage in cycloaddition reactions with various dienes and alkynes.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are typical oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions include thiourea derivatives, oxidized pyrazole compounds, and various cycloadducts, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,6-Dichloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Agricultural Chemistry: The compound is studied for its potential use as a pesticide or herbicide, leveraging its reactivity towards biological targets.
Materials Science: It is explored for its potential in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(2,6-Dichloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole exerts its effects involves its interaction with specific molecular targets. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The dichlorobenzyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Dichloro-benzyl)-3,5-dimethyl-1H-pyrazole: Lacks the isothiocyanate group, resulting in different reactivity and applications.
4-Isothiocyanato-3,5-dimethyl-1H-pyrazole: Lacks the dichlorobenzyl group, affecting its lipophilicity and biological activity.
1-(2,6-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole: Similar structure but without the dimethyl groups, leading to variations in chemical properties and reactivity.
Uniqueness
1-(2,6-Dichloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-4-isothiocyanato-3,5-dimethylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3S/c1-8-13(16-7-19)9(2)18(17-8)6-10-11(14)4-3-5-12(10)15/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFRWFSXPIFLBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC=C2Cl)Cl)C)N=C=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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